amine hydrochloride](/img/structure/B13490407.png)
[(2R)-2-methoxypropyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-methoxypropylamine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of amine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of (2R)-2-methoxypropylamine hydrochloride often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-methoxypropylamine and methyl iodide, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
(2R)-2-methoxypropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines or other functionalized compounds .
科学的研究の応用
(2R)-2-methoxypropylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products
作用機序
The mechanism of action of (2R)-2-methoxypropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
(2R)-2-methoxypropylamine hydrochloride can be compared with other similar compounds, such as:
Methylamine hydrochloride: A simpler amine with a similar structure but lacking the methoxy group.
Ethylamine hydrochloride: Another amine with an ethyl group instead of a methoxy group.
Dimethylamine hydrochloride: A compound with two methyl groups attached to the nitrogen atom.
The uniqueness of (2R)-2-methoxypropylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC名 |
(2R)-2-methoxy-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChIキー |
PXTPJTWXYQKSBR-NUBCRITNSA-N |
異性体SMILES |
C[C@H](CNC)OC.Cl |
正規SMILES |
CC(CNC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




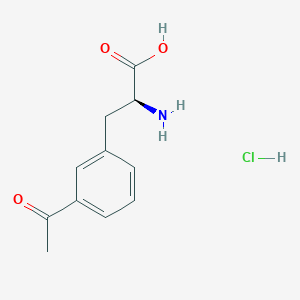

![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)
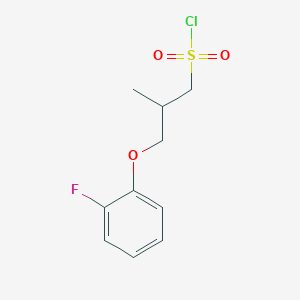
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)
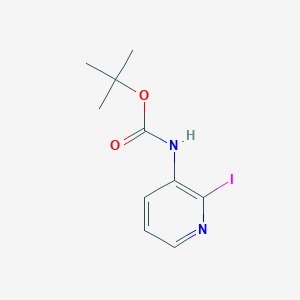
![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)
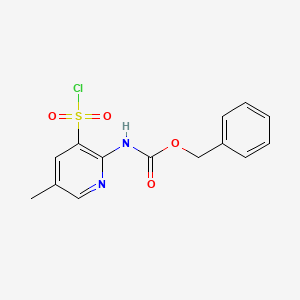
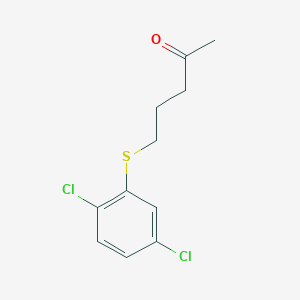
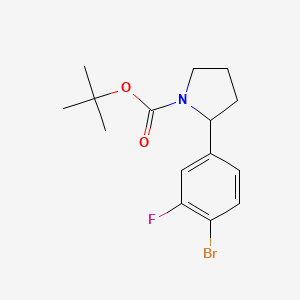
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
